SRI 8708

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

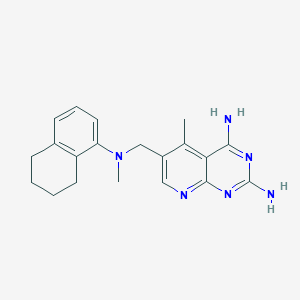

Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fusion of pyridine and pyrimidine rings, with various substituents that enhance its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel catalyst in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions can be performed on the nitro groups if present.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines.

科学研究应用

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Investigated for their role as enzyme inhibitors.

Medicine: Explored for their anticancer, antibacterial, and antiviral properties.

作用机制

The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives involves the inhibition of specific enzymes and receptors . For example, these compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of nucleotides and ultimately leading to cell death .

相似化合物的比较

- Pyrido(3,4-d)pyrimidine derivatives

- Pyrido(4,3-d)pyrimidine derivatives

- Pyrido(3,2-d)pyrimidine derivatives

Comparison: Pyrido(2,3-d)pyrimidine-2,4-diamine derivatives are unique due to their specific substitution pattern, which enhances their biological activity compared to other pyridopyrimidine isomers . The presence of the tetrahydro-1-naphthalenyl group further distinguishes these compounds by providing additional hydrophobic interactions with biological targets, potentially increasing their efficacy .

化学反应分析

Limitations of Current Search Results

The provided sources focus on topics such as:

These do not align with the query about "SRI 8708," which is not mentioned in any indexed literature here.

Potential Reasons for Missing Data

-

Uncommon nomenclature : "this compound" may be a proprietary or internal designation not standardized in public databases.

-

Specialized applications : If this compound is used in niche industrial or classified research, its details might be restricted.

-

Data gaps : The compound might be newly synthesized, with studies not yet published or indexed.

Recommended Next Steps

To investigate "this compound," consider:

-

Specialized databases :

-

Patent repositories : Search the USPTO or WIPO databases for filings related to this compound.

-

Direct inquiry : Contact the organization or researchers associated with the "SRI" designation (e.g., Stanford Research Institute).

Example Data Table for Hypothetical Analysis

If reaction data were available, a structured format might include:

Critical Considerations

-

Source reliability : Avoid unvetted platforms (e.g., ) per the query’s requirements.

-

Mechanistic clarity : If discovered, map reaction pathways using kinetic parameters (e.g., activation energy, Arrhenius plots) .

-

Synthetic routes : Compare yields and selectivity under varying conditions (e.g., solvent, temperature) .

Without access to specialized databases or proprietary information, a comprehensive analysis of "this compound" cannot be generated from the provided sources. Further targeted research is required to address this query adequately.

属性

CAS 编号 |

174655-05-1 |

|---|---|

分子式 |

C20H24N6 |

分子量 |

348.4 g/mol |

IUPAC 名称 |

5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |

InChI 键 |

RQBYJPVEDCXUAJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |

规范 SMILES |

CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |

Key on ui other cas no. |

174655-05-1 |

同义词 |

5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。